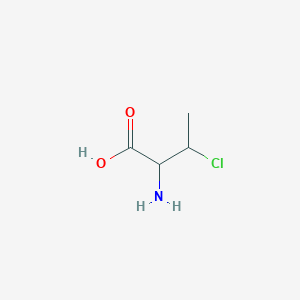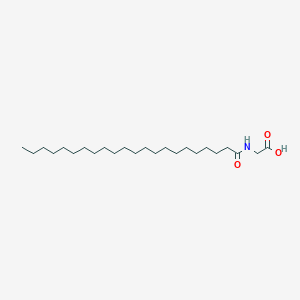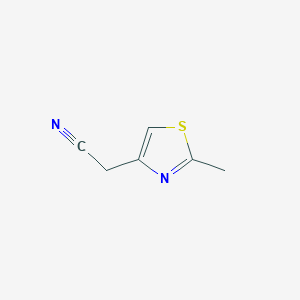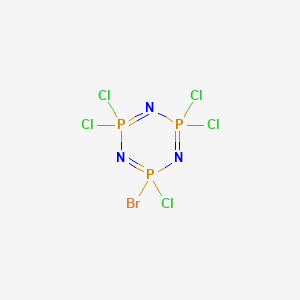
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine, commonly known as BPT, is a phosphorus-containing organic compound. It is a white crystalline solid that is used in various scientific research applications.
Wirkmechanismus
BPT works by forming covalent bonds between amino acid residues in proteins and nucleic acids. This results in the formation of crosslinks that stabilize the structure of the biomolecules. BPT is also known to interact with the phosphate backbone of nucleic acids, leading to the formation of stable complexes.
Biochemische Und Physiologische Effekte
BPT has been shown to have minimal toxicity to cells and organisms. It is rapidly cleared from the body and does not accumulate in tissues. BPT has been shown to be effective in stabilizing proteins and nucleic acids, leading to increased thermal stability and resistance to denaturation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BPT in lab experiments offers several advantages. It is a relatively simple and inexpensive reagent that can be easily synthesized. BPT is also effective in stabilizing biomolecules, making it a useful tool in protein and nucleic acid research. However, BPT has some limitations. It can only be used with proteins and nucleic acids that have suitable functional groups for crosslinking. BPT can also interfere with some biochemical assays, leading to false results.
Zukünftige Richtungen
There are several future directions for research on BPT. One area of interest is the development of new methods for crosslinking proteins and nucleic acids. Another area of research is the use of BPT in the development of new biomaterials. BPT may also have potential applications in drug delivery and gene therapy. Further research is needed to fully understand the potential applications of BPT in these areas.
Conclusion:
In conclusion, BPT is a phosphorus-containing organic compound that is widely used in scientific research. It is a useful tool for stabilizing proteins and nucleic acids and has potential applications in various fields. The synthesis method is relatively simple, and BPT has minimal toxicity to cells and organisms. However, there are some limitations to its use, and further research is needed to fully understand its potential applications.
Synthesemethoden
BPT can be synthesized by reacting pentachlorophosphorus with 2-bromo-1,3,5-triazine in the presence of a base. The reaction yields BPT as a white crystalline solid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
BPT is widely used in scientific research as a crosslinking agent for proteins and nucleic acids. It is also used as a reagent for the synthesis of phosphorus-containing compounds. BPT has been shown to be effective in stabilizing protein-protein interactions and increasing the thermal stability of proteins.
Eigenschaften
CAS-Nummer |
14740-93-3 |
|---|---|
Produktname |
2-Bromo-2,4,4,6,6-pentachloro-1,3,5,2,4,6-triazatriphosphorine |
Molekularformel |
BrCl5N3P3 |
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
2-bromo-2,4,4,6,6-pentachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/BrCl5N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
InChI-Schlüssel |
PSSAXQUUJXHGBY-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Br)(Cl)Cl |
Kanonische SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Br)(Cl)Cl |
Andere CAS-Nummern |
14740-93-3 |
Synonyme |
2-Bromo-2,4,4,6,6-pentachloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



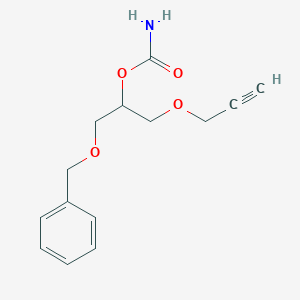

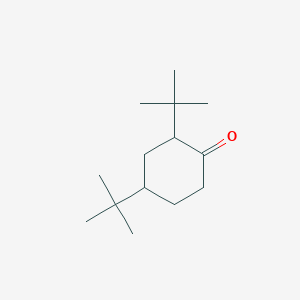
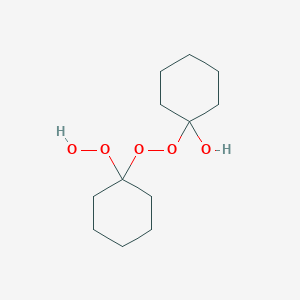
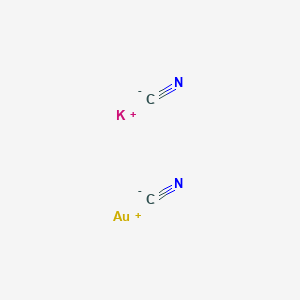
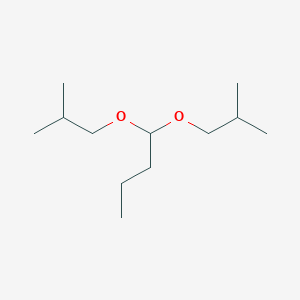

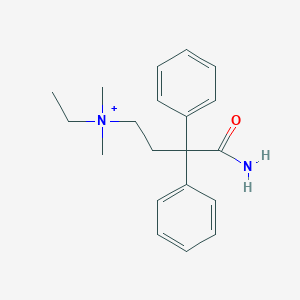
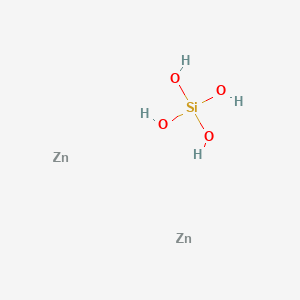
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
